Isoscutellarein
Overview
Description
Isoscutellarein is a naturally occurring flavone, specifically a type of flavonoid, found in various plants such as Cupuaçu (Theobroma grandiflorum) and the liverwort Marchantia berteroana . It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoscutellarein can be synthesized through several chemical reactions involving the hydroxylation of flavone precursors. One common method involves the use of flavone as a starting material, which undergoes hydroxylation at specific positions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. For instance, it can be extracted from the aerial parts of Scutellaria species using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced to form different reduced flavone derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted flavones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like acetic anhydride or benzoyl chloride.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted flavone derivatives .
Scientific Research Applications
Isoscutellarein has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of dietary supplements and cosmetics due to its beneficial properties.
Mechanism of Action
Isoscutellarein is similar to other flavones such as scutellarein, apigenin, and baicalein. it is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties . For instance, while scutellarein and apigenin also exhibit antioxidant properties, this compound has been shown to have a higher potency in certain biological assays .
Comparison with Similar Compounds
- Scutellarein
- Apigenin
- Baicalein
- Luteolin
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Properties
IUPAC Name |
5,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)12-6-10(18)13-9(17)5-11(19)14(20)15(13)21-12/h1-6,16-17,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHQVROAKYDSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415172 | |
Record name | Isoscutellarein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41440-05-5 | |
Record name | Isoscutellarein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41440-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoscutellarein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041440055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoscutellarein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOSCUTELLAREIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WAC3UX5SC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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